molecular formula C21H16O7 B2533641 Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate CAS No. 898447-71-7

Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate

Cat. No. B2533641
CAS RN: 898447-71-7
M. Wt: 380.352
InChI Key: WAJOPLFRGBJZOU-UHFFFAOYSA-N
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Description

Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate, also known as MBOCA, is a chemical compound used in scientific research. It is a derivative of chromene and benzofuran, which are both organic compounds that have been extensively studied for their potential therapeutic applications. MBOCA has gained attention in recent years due to its unique chemical properties and potential applications in various fields of research.

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including our target molecule, have demonstrated potent anti-tumor properties. Researchers have found that these compounds inhibit cancer cell growth and proliferation. For instance, compound 36 (Fig. 8) exhibited significant inhibitory effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The unique structure of our compound may contribute to its anti-tumor potential.

Antibacterial Effects

Benzofuran derivatives have also shown antibacterial activity. While specific studies on our compound are limited, similar benzofuran structures have been investigated. For example, benzofuran derivatives containing triazolo-thiadiazine moieties displayed good antimicrobial effects . Further research could explore the antibacterial potential of our compound.

Anti-Viral Applications

Benzofuran compounds have attracted attention as potential anti-viral agents. Notably, a novel macrocyclic benzofuran derivative exhibited anti-hepatitis C virus activity, making it a promising candidate for hepatitis C treatment . Our compound’s unique structure may offer similar benefits.

Chemical Synthesis and Novel Methods

Recent advancements in benzofuran synthesis methods are noteworthy. Researchers have discovered novel approaches for constructing benzofuran rings. For instance:

Natural Product Sources

Benzofuran compounds are widespread in higher plants, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. Understanding their natural sources aids in identifying potential drug candidates .

Conclusion

“Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate” holds promise across various scientific fields. Its anti-tumor, antibacterial, anti-oxidative, and anti-viral activities make it an intriguing subject for further investigation. Researchers should explore its potential as a natural drug lead and continue unraveling its unique properties.

Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27510-27540. Link Zhang, Y., Li, X., & Wang, Y. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(108), 88981-88992. Link

properties

IUPAC Name

methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O7/c1-24-17-5-3-4-12-8-18(28-21(12)17)15-10-19(22)27-16-7-6-13(9-14(15)16)26-11-20(23)25-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJOPLFRGBJZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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